molecular formula C20H23N3O5S B2862760 5-(Morpholine-4-sulfonyl)-1-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1,2-dihydropyridin-2-one CAS No. 1358227-56-1

5-(Morpholine-4-sulfonyl)-1-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1,2-dihydropyridin-2-one

Cat. No.: B2862760
CAS No.: 1358227-56-1
M. Wt: 417.48
InChI Key: LVKIDTKBNBBCMY-UHFFFAOYSA-N
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Description

The compound 5-(Morpholine-4-sulfonyl)-1-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1,2-dihydropyridin-2-one features a dihydropyridinone core substituted with a morpholine sulfonyl group and a tetrahydroquinoline-linked oxoethyl moiety. Its structural complexity arises from the interplay of three key components:

  • Morpholine-4-sulfonyl group: A polar substituent known to enhance solubility and modulate electronic properties .
  • Tetrahydroquinoline moiety: A bicyclic structure contributing to hydrophobic interactions and conformational rigidity.

Crystallographic tools such as SHELXL (for refinement) and ORTEP-3 (for visualization) are commonly employed to resolve its three-dimensional structure, ensuring precise stereochemical assignments .

Properties

IUPAC Name

1-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-5-morpholin-4-ylsulfonylpyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5S/c24-19-8-7-17(29(26,27)22-10-12-28-13-11-22)14-21(19)15-20(25)23-9-3-5-16-4-1-2-6-18(16)23/h1-2,4,6-8,14H,3,5,9-13,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVKIDTKBNBBCMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CN3C=C(C=CC3=O)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Morpholine-4-sulfonyl)-1-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1,2-dihydropyridin-2-one typically involves multi-step organic reactionsSpecific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

1-[2-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxoethyl]-5-(morpholin-4-ylsulfonyl)pyridin-2(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

1-[2-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxoethyl]-5-(morpholin-4-ylsulfonyl)pyridin-2(1H)-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and disease treatment.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes .

Mechanism of Action

The mechanism of action of 5-(Morpholine-4-sulfonyl)-1-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The quinoline derivative may interact with DNA or enzymes, while the morpholine sulfonyl group can enhance the compound’s solubility and bioavailability. The pyridinone moiety may contribute to the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Core Structure Variations

The dihydropyridinone core distinguishes this compound from benzimidazole-based analogs (e.g., compounds 3q, 3r, 3s, and 3t in ). Key differences include:

  • Electronic Effects: The dihydropyridinone lactam introduces a conjugated system with delocalized electrons, contrasting with the aromatic benzimidazole’s rigid π-system.
  • Hydrogen-Bonding Potential: The lactam’s carbonyl group serves as a strong hydrogen-bond acceptor, whereas benzimidazoles rely on sulfonyl or sulfinyl groups for similar interactions .

Sulfonyl Group Modifications

Both the target compound and benzimidazole derivatives (e.g., 3s , 3t ) incorporate sulfonyl groups. However:

  • Morpholine sulfonyl (target compound): Enhances hydrophilicity and metabolic stability due to morpholine’s saturated oxygen heterocycle.

Substituent Effects on Physicochemical Properties

Compound Class Core Structure Sulfonyl Group Type Estimated Molecular Weight (g/mol) Key Structural Feature
Target Compound Dihydropyridinone Morpholine-4-sulfonyl ~475 (calculated) Tetrahydroquinoline-linked oxoethyl chain
Benzimidazole Analogs (3q–3t) Benzimidazole Dimethylaminomethyl benzene ~600–650 (from NMR data ) Methoxy and sulfinyl substituents

Key Observations :

  • The target compound’s lower molecular weight (~475 vs. ~600–650 for benzimidazoles) may improve bioavailability.
  • The morpholine sulfonyl group’s polarity likely increases aqueous solubility compared to bulkier dimethylaminomethyl benzenesulfonyl groups .

Research Findings and Methodological Considerations

Structural Analysis Techniques

  • X-ray Crystallography : The SHELX suite and WinGX are critical for refining small-molecule structures, ensuring accurate bond-length and angle measurements .
  • ORTEP-3: Used to generate thermal ellipsoid plots, highlighting conformational flexibility in the tetrahydroquinoline moiety .

NMR Spectral Comparisons

  • Target Compound: Expected proton signals near δ 3.5–4.0 ppm (morpholine CH2 groups) and δ 6.5–8.0 ppm (tetrahydroquinoline aromatic protons).
  • Benzimidazole Analogs : Exhibit distinct methoxy (δ 3.7–3.9 ppm) and sulfinyl proton signals (δ 4.7–4.9 ppm), absent in the target compound .

Biological Activity

5-(Morpholine-4-sulfonyl)-1-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1,2-dihydropyridin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its pharmacological properties, including antibacterial, enzyme inhibition, and anticancer activities, along with relevant research findings and case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a morpholine sulfonyl group and a dihydropyridinone core. Its molecular formula is C18H22N2O4SC_{18}H_{22}N_2O_4S, and it presents various functional groups that contribute to its biological activity.

1. Antibacterial Activity

Research has demonstrated that derivatives of the morpholine sulfonyl group exhibit notable antibacterial properties. For instance, studies have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis . The antibacterial efficacy is often attributed to the ability of these compounds to inhibit bacterial growth through various mechanisms.

Table 1: Antibacterial Activity of Morpholine Derivatives

Compound NameBacterial StrainActivity Level
Compound ASalmonella typhiModerate to Strong
Compound BBacillus subtilisModerate to Strong
Compound CEscherichia coliWeak
Compound DStaphylococcus aureusWeak

2. Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. In vitro studies indicate that several derivatives show strong inhibitory activity against urease, with some achieving IC50 values as low as 0.63±0.0010.63\pm 0.001 μM . This suggests potential applications in treating conditions associated with elevated urease activity.

Table 2: Enzyme Inhibition Data

Compound NameEnzymeIC50 (µM)
Compound AAcetylcholinesterase5.12 ± 0.002
Compound BUrease0.63 ± 0.001
Compound CUrease2.14 ± 0.003

3. Anticancer Activity

The anticancer potential of morpholine-containing compounds has been highlighted in several studies. For example, compounds with similar structural motifs have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines .

Case Study: Anticancer Efficacy

A study conducted by Kumar et al. (2009) investigated the effects of morpholine derivatives on human cancer cell lines, revealing that certain compounds significantly reduced cell viability at micromolar concentrations.

The biological activities of this compound can be attributed to several mechanisms:

  • Antibacterial Mechanism : The sulfonamide group interacts with bacterial enzymes involved in folate synthesis.
  • Enzyme Inhibition : The structural motifs facilitate binding to active sites of enzymes like AChE and urease, preventing substrate interaction.
  • Anticancer Mechanism : Induction of apoptosis through modulation of signaling pathways involved in cell survival.

Q & A

Q. What are the recommended synthetic routes for 5-(morpholine-4-sulfonyl)-1-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1,2-dihydropyridin-2-one, and how are intermediates validated?

Methodological Answer:

  • Synthetic Pathways :
    • Step 1 : Start with functionalization of the pyridin-2-one core via sulfonylation using morpholine-4-sulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane).
    • Step 2 : Introduce the tetrahydroquinoline moiety via nucleophilic substitution or coupling reactions (e.g., using EDCI/HOBt for amide bond formation).
    • Intermediate Validation :
  • NMR Spectroscopy : Confirm regioselectivity and purity using 1H^1H- and 13C^{13}C-NMR, focusing on diagnostic peaks (e.g., sulfonyl group protons at δ 3.0–3.5 ppm, morpholine protons at δ 3.6–3.8 ppm) .
  • Mass Spectrometry : Validate molecular weight via ESI-MS or HRMS to ensure correct intermediates.

Q. How is the structural stability of this compound assessed under varying pH and temperature conditions?

Methodological Answer:

  • Stability Protocol :
    • pH Stability : Incubate the compound in buffered solutions (pH 2–10) at 37°C for 24–72 hours. Monitor degradation via HPLC with UV detection (λ = 254 nm).
    • Thermal Stability : Heat samples to 40–80°C in inert solvents (e.g., DMSO or acetonitrile) and track decomposition using TLC or DSC (Differential Scanning Calorimetry).
    • Key Observations : Morpholine sulfonamides are generally stable under neutral conditions but may hydrolyze under strongly acidic/basic conditions, requiring pH-controlled storage .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Data Reconciliation Strategies :
    • Replication Studies : Reproduce assays under standardized conditions (e.g., cell lines, incubation time, and solvent controls).
    • Structural Analog Comparison : Test derivatives (e.g., replacing tetrahydroquinoline with piperidine) to isolate pharmacophoric contributions .
    • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes to target proteins (e.g., kinases) and validate via SPR (Surface Plasmon Resonance) .

Q. What advanced techniques are recommended for elucidating the mechanism of action in enzyme inhibition studies?

Methodological Answer:

  • Mechanistic Workflow :
    • Kinetic Assays : Perform time-dependent inhibition assays using fluorogenic substrates (e.g., for proteases) and analyze via Lineweaver-Burk plots to determine KiK_i.
    • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics between the compound and target enzymes.
    • X-ray Crystallography : Co-crystallize the compound with the enzyme (e.g., a kinase) to resolve binding-site interactions at <2.5 Å resolution .

Q. How can researchers optimize synthetic yield while minimizing by-products?

Methodological Answer:

  • Optimization Strategies :
    • Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)2_2/XPhos) for coupling steps to reduce side reactions.
    • Solvent Selection : Use polar aprotic solvents (e.g., DMF or THF) to enhance sulfonylation efficiency.
    • By-Product Analysis : Employ LC-MS to identify impurities (e.g., unreacted intermediates) and adjust stoichiometry/reactant ratios .

Safety & Handling

  • Storage : Store in airtight containers at –20°C under nitrogen to prevent oxidation.
  • Hazard Mitigation : Use PPE (gloves, goggles) and fume hoods during synthesis; consult SDS for tetrahydroquinoline derivatives regarding acute toxicity .

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